molecular formula C22H27N3O3 B10996368 N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N'-(1-methyl-1H-indol-5-YL)urea

N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N'-(1-methyl-1H-indol-5-YL)urea

Cat. No.: B10996368
M. Wt: 381.5 g/mol
InChI Key: PPUHFGFSQAYXTM-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N’-(1-methyl-1H-indol-5-YL)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a dimethoxyphenyl group, a methylpropyl chain, and an indole moiety. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N’-(1-methyl-1H-indol-5-YL)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable alkylating agent to form the intermediate 1-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol.

    Conversion to Isocyanate: The intermediate is then converted to the corresponding isocyanate using phosgene or a phosgene substitute.

    Coupling with Indole Derivative: The final step involves the reaction of the isocyanate with 1-methyl-1H-indol-5-amine to yield the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N’-(1-methyl-1H-indol-5-YL)urea can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N’-(1-methyl-1H-indol-5-YL)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the urea group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted urea derivatives with new functional groups replacing the original urea moiety.

Scientific Research Applications

N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N’-(1-methyl-1H-indol-5-YL)urea has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Evaluated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N’-(1-methyl-1H-indol-5-YL)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to the activation or inhibition of various cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N’-(1H-indol-5-YL)urea: Lacks the methyl group on the indole moiety.

    N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N’-(1-methyl-1H-indol-3-YL)urea: Has the indole nitrogen substituted at a different position.

    N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N’-(1-methyl-1H-indol-7-YL)urea: Substitution at a different position on the indole ring.

Uniqueness

N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N’-(1-methyl-1H-indol-5-YL)urea is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness can result in distinct biological activities and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(1-methylindol-5-yl)urea

InChI

InChI=1S/C22H27N3O3/c1-14(2)21(16-6-9-19(27-4)20(13-16)28-5)24-22(26)23-17-7-8-18-15(12-17)10-11-25(18)3/h6-14,21H,1-5H3,(H2,23,24,26)

InChI Key

PPUHFGFSQAYXTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)OC)OC)NC(=O)NC2=CC3=C(C=C2)N(C=C3)C

Origin of Product

United States

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